molecular formula C24H18ClN3O B8718683 N-(2-(5-chloro-1H-indol-3-yl)ethyl)-2'-cyanobiphenyl-3-carboxamide

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-2'-cyanobiphenyl-3-carboxamide

Cat. No.: B8718683
M. Wt: 399.9 g/mol
InChI Key: XPHZEKIXYBLCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-2'-cyanobiphenyl-3-carboxamide is a useful research compound. Its molecular formula is C24H18ClN3O and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H18ClN3O

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-cyanophenyl)benzamide

InChI

InChI=1S/C24H18ClN3O/c25-20-8-9-23-22(13-20)19(15-28-23)10-11-27-24(29)17-6-3-5-16(12-17)21-7-2-1-4-18(21)14-26/h1-9,12-13,15,28H,10-11H2,(H,27,29)

InChI Key

XPHZEKIXYBLCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-2′-cyanobiphenyl-3-carboxamide was prepared according to method B with N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-iodobenzamide (0.075 g; 0.176 mmol), 2-cyanophenylboronic acid (0.027 g; 0.180 mmol), tetrakis(triphenylphosphine)palladium (0.010 g; 0.009 mmol), sodium carbonate (0.037 g; 0.353 mmol), in dimethoxyethane (3 mL) and water (1 mL), irradiated in a microwave oven at 130° C. for 15 minutes. Flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in dichloromethane) furnished 0.033 g (46%) of N-(2-(5-chloro-1H-indol-3-yl)ethyl)-2′-cyanobiphenyl-3-carboxamide as a white solid.
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-iodobenzamide
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step Two
Quantity
0.037 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
0.01 g
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.